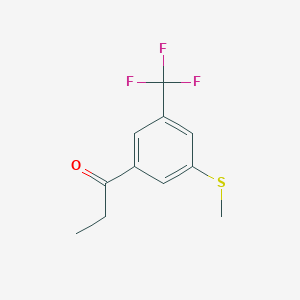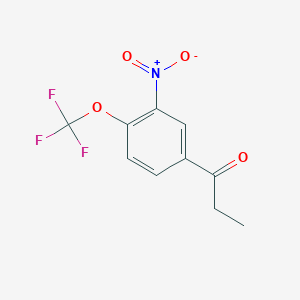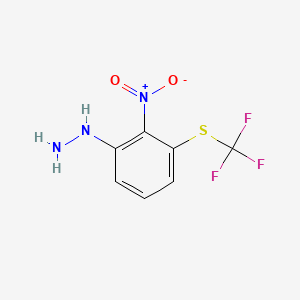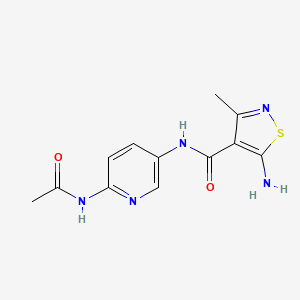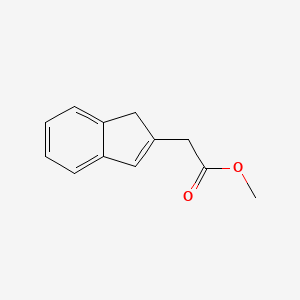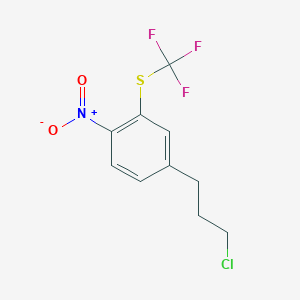
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is a heterocyclic compound that contains both pyridine and naphthyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL typically involves the reaction of pyridine derivatives with naphthyridine precursors. One common method involves the use of ethyl 2-cyano group-2-(pyridin-4-yl) acetic ester, which is reacted with dimethyl sulfoxide (DMSO) and lithium chloride at 160°C for 90 minutes. The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but different functional groups.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains multiple pyridine rings and is used in different applications.
Uniqueness
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is unique due to its specific combination of pyridine and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9N3O |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-pyridin-4-yl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-7-11(9-1-4-14-5-2-9)16-12-8-15-6-3-10(12)13/h1-8H,(H,16,17) |
InChI-Schlüssel |
XTRUWCDXINKTPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=O)C3=C(N2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





